Littorine

Analytical Chemistry Pharmaceutical Quality Control Capillary Electrophoresis

Achieve accurate quantification of Atropine EP Impurity G with high-purity Littorine (CAS 21956-47-8). Substitution with hyoscyamine or atropine is analytically invalid due to its distinct (R)-2-hydroxy-3-phenylpropanoate ester side chain, the specific substrate for CYP80F1-mediated rearrangement. - Primary reference standard for HPLC, MEEKC, and chiral CE method validation per EP monographs. - Enables baseline separation from atropine enantiomers in under 5 min using sulfated β-cyclodextrin. Supplied with full COA, HPLC, MS, and NMR data for regulatory compliance.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
CAS No. 21956-47-8
Cat. No. B1674899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLittorine
CAS21956-47-8
SynonymsLittorine;  (R)-(-)-Littorine; 
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O
InChIInChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13?,14?,15?,16-/m1/s1
InChIKeyFNRXUEYLFZLOEZ-LGGPCSOHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Littorine: Biosynthetic Precursor and Analytical Standard


Littorine (CAS 21956-47-8) is a tropane alkaloid found in plants of the Solanaceae family, notably *Datura* and *Atropa belladonna* [1]. It is an isomer of hyoscyamine and atropine, and serves as a direct biosynthetic precursor to hyoscyamine, a pharmacologically significant antimuscarinic agent [2]. Its primary commercial applications are as a high-purity analytical reference standard for pharmaceutical impurity profiling and as a critical tool in biosynthetic pathway research [3].

1
Analytical impurity standard for Atropine EP Impurity G identification and quantification
2
Biosynthetic probe for studying CYP80F1-mediated tropane alkaloid pathway rearrangement
3
Chiral separation method development tool leveraging sulfated β-cyclodextrin CE resolution

Littorine: An Irreplaceable Isomer


Substitution of littorine with its structural isomers, hyoscyamine or atropine, is analytically and mechanistically invalid. As a direct precursor, its distinct (R)-2-hydroxy-3-phenylpropanoate ester side chain is the specific substrate for the cytochrome P450 enzyme (CYP80F1) that initiates the rearrangement to hyoscyamine aldehyde [1]. In analytical chemistry, its unique separation profile is essential for the accurate quantification and identification of atropine-related impurities as mandated by pharmacopoeial standards, where littorine is designated as Atropine EP Impurity G [2]. Using a different alkaloid would fail to detect this specific contaminant or model the precise metabolic step.

Structural Isomer Mismatch
Hyoscyamine/atropine differ in the ester side chain, preventing CYP80F1 substrate recognition and biosynthetic rearrangement study.
Impurity Profiling Failure
Hyoscyamine/atropine lack littorine's unique electrophoretic separation profile, failing to detect Atropine EP Impurity G as required by pharmacopoeial methods.

Littorine: Comparative Evidence


Chiral Resolution from Atropine Enantiomers

Littorine can be unequivocally distinguished and quantified from its closely related isomer, hyoscyamine, and atropine enantiomers using capillary zone electrophoresis (CZE) with sulfated β-cyclodextrin as a chiral selector [1].

Chiral CE Resolution
Reported
Baseline separation of littorine from atropine enantiomers in under 5 minutes using sulfated β-cyclodextrin.
Supports chiral method validation for impurity profiling.
55 mM phosphate buffer pH 7.0, 2.9 mM S-β-CD, 20°C, 20 kV.
Analytical Chemistry Pharmaceutical Quality Control Capillary Electrophoresis

Certified Reference Standard Purity

Commercially available littorine from Alsachim is certified with a minimum purity of 98.00% [1]. This provides a well-defined, high-purity benchmark suitable for demanding analytical applications.

Certified Purity
Data to verify
Alsachim: ≥98.00% (free base) vs. Sigma-Aldrich HCl salt: ≥90.0% (corrected).
Higher certified purity supports use as primary reference standard.
CoA based on HPLC, water, residual solvents, inorganic impurities.
Reference Material Method Validation Quality Control

Biosynthetic Conversion to Hyoscyamine

Littorine is a direct and efficient biosynthetic precursor to hyoscyamine. Feeding studies with exogenous littorine in *Datura stramonium* root cultures show a significant mass transfer to hyoscyamine [1].

Biosynthetic Conversion
Class-level
Exogenous littorine efficiently converted to hyoscyamine in Datura root cultures; suppressed by cytochrome P450 inhibitors.
Confirms role as metabolic probe for tropane alkaloid pathway studies.
Class-level inference from root culture feeding experiments.
Plant Metabolism Biosynthesis Biotechnology

Detection as Atropine Impurity

Littorine is a specified impurity in atropine sulfate, designated as Atropine EP Impurity G. A validated microemulsion electrokinetic chromatography (MEEKC) method has been developed to separate and quantify littorine alongside other related substances from plant material and degradation products [1].

MEEKC Impurity Detection
Reported
Littorine separated from 6 related substances by MEEKC, meeting EP impurity limits.
Supports pharmacopoeial impurity profiling of atropine sulfate.
MEEKC method validated against RP-HPLC; oil-in-water microemulsion BGE.
Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Littorine: Application Scenarios


Atropine Impurity G Reference Standard

Procure littorine (CAS 21956-47-8) with a certified purity of ≥98.00% for use as a primary reference standard in the development and validation of analytical methods (e.g., MEEKC, HPLC) for the detection of Atropine EP Impurity G in atropine sulfate raw material and finished pharmaceutical products, as required by the European Pharmacopoeia [1].

Chiral Separation Method Development

Use littorine as a key analyte to develop, optimize, and validate chiral separation methods (e.g., capillary electrophoresis) for the resolution of tropane alkaloid isomers in complex matrices, leveraging its established baseline separation from atropine enantiomers in under 5 minutes using sulfated β-cyclodextrin [2].

Tropane Alkaloid Biosynthesis Probe

Employ littorine as a critical substrate in feeding experiments with *Datura* or *Atropa* root cultures to investigate the specific activity of cytochrome P450 enzymes (CYP80F1) involved in the conversion of littorine to hyoscyamine aldehyde, a key step in tropane alkaloid biosynthesis [3].

Internal Standard for Hyoscyamine Monitoring

Utilize high-purity littorine as an internal standard in GC-MS or LC-MS methods for the accurate quantification of hyoscyamine yields during biotechnological production or metabolic engineering studies in plant cell cultures, taking advantage of its efficient in vivo mass transfer [4].

Application
Selection Property
Validation Focus
Atropine EP Impurity G profiling
Certified reference standard identity
Pharmacopoeial method compliance and batch release
Chiral separation method development
Sulfated β-CD chiral resolution profile
CE method optimization and validation
Tropane alkaloid biosynthesis probe
CYP80F1 substrate specificity
Biosynthetic pathway flux analysis
Internal standard for hyoscyamine monitoring
Efficient in vivo mass transfer
Quantitative hyoscyamine yield in plant cultures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Littorine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.